molecular formula C5H10N2O3 B15306500 Methyl (2-amino-2-oxoethyl)glycinate

Methyl (2-amino-2-oxoethyl)glycinate

Katalognummer: B15306500
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: KUPWWXMOXSVIMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2-amino-2-oxoethyl)glycinate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a carbonyl group, and a glycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl (2-amino-2-oxoethyl)glycinate can be synthesized through several methods. One common approach involves the N-alkylation of methyl α-azido glycinate with 2-aminobenzoic acid . This reaction typically employs Steglich esterification and Achamlale’s procedure, where sodium azide reacts with methyl α-bromo glycinate to form the azide intermediate, which is then alkylated with 2-aminobenzoic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (2-amino-2-oxoethyl)glycinate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, hydrogen abstraction from the methyl group can produce the 2-amino-2-oxoethyl radical .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl (2-amino-2-oxoethyl)glycinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which methyl (2-amino-2-oxoethyl)glycinate exerts its effects involves interactions with various molecular targets. The amino and carbonyl groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. These properties enable it to act as a versatile intermediate in biochemical pathways and synthetic processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl (2-amino-2-oxoethyl)glycinate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C5H10N2O3

Molekulargewicht

146.14 g/mol

IUPAC-Name

methyl 2-[(2-amino-2-oxoethyl)amino]acetate

InChI

InChI=1S/C5H10N2O3/c1-10-5(9)3-7-2-4(6)8/h7H,2-3H2,1H3,(H2,6,8)

InChI-Schlüssel

KUPWWXMOXSVIMW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.